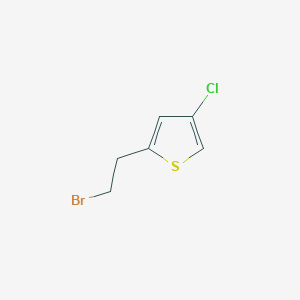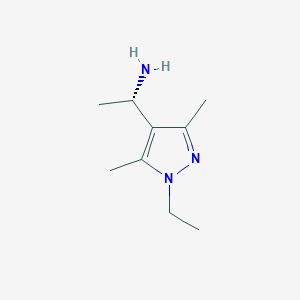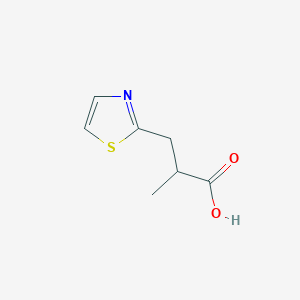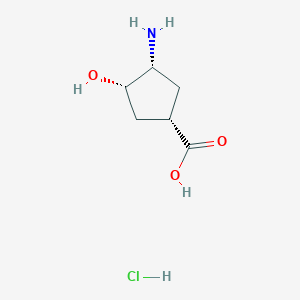
5-(1h-1,2,4-Triazol-1-yl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-1,2,4-Triazol-1-yl)pentan-2-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring attached to a pentanone chain. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentan-2-one typically involves the reaction of 1,2,4-triazole with a suitable pentanone precursor. One common method is the condensation reaction between 1,2,4-triazole and 2-pentanone under acidic or basic conditions. The reaction may require a catalyst such as hydrochloric acid or sodium hydroxide to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-1,2,4-Triazol-1-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of triazole derivatives with different functional groups .
Applications De Recherche Scientifique
5-(1H-1,2,4-Triazol-1-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)pentan-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules[5][5].
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine dihydrochloride
- 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
Uniqueness
5-(1H-1,2,4-Triazol-1-yl)pentan-2-one is unique due to its specific structure, which combines a triazole ring with a pentanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-(1,2,4-triazol-1-yl)pentan-2-one |
InChI |
InChI=1S/C7H11N3O/c1-7(11)3-2-4-10-6-8-5-9-10/h5-6H,2-4H2,1H3 |
Clé InChI |
XHDBJHLCJQRXBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCN1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


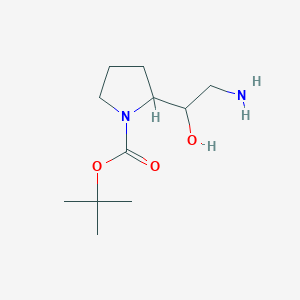
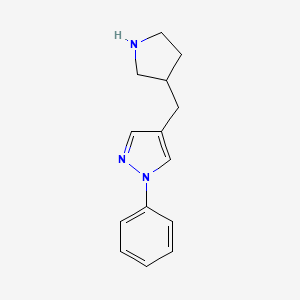
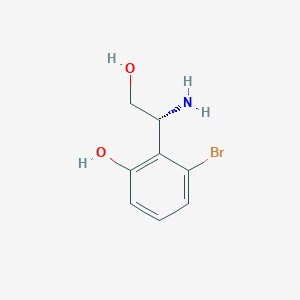


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
